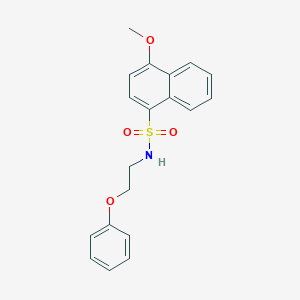![molecular formula C20H25NO4S B299752 4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide](/img/structure/B299752.png)
4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide, also known as TBN-DP, is a sulfonamide compound that has been the subject of scientific research due to its potential as a therapeutic agent. TBN-DP has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide is not fully understood, but it has been suggested that it works by inhibiting certain enzymes and pathways involved in inflammation and tumor growth. 4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide in lab experiments is that it has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the treatment of certain diseases. However, one limitation is that the mechanism of action of 4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide. One direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Another direction is to study its effects in vivo to determine its efficacy in animal models. Additionally, 4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide could be studied in combination with other therapeutic agents to determine if it has synergistic effects.
Synthesemethoden
4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-(1,3-dioxan-2-yl)aniline. The reaction produces 4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide as the final product.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide has been studied for its potential as a therapeutic agent in various scientific research studies. One study found that 4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study found that 4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide has anti-tumor effects by inducing apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C20H25NO4S |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H25NO4S/c1-20(2,3)16-8-10-18(11-9-16)26(22,23)21-17-7-4-6-15(14-17)19-24-12-5-13-25-19/h4,6-11,14,19,21H,5,12-13H2,1-3H3 |
InChI-Schlüssel |
XNFGDYCVOIUDTI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3OCCCO3 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3OCCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B299671.png)
![N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)
amino]sulfonyl}phenyl)acetamide](/img/structure/B299676.png)


![3-amino-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B299686.png)

![5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B299691.png)
![Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B299693.png)
![2-chloro-4,5-difluoro-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299694.png)
![3,4,5-trimethoxy-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B299695.png)

